

# Preclinical Profile of YCT529: A Novel Non-Hormonal Male Contraceptive Candidate

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Guide for Researchers and Drug Development Professionals

## Introduction

YCT529 is an experimental, orally active, non-hormonal male contraceptive agent developed by YourChoice Therapeutics.[1] It represents a significant potential advancement in reproductive health, offering a reversible contraceptive option for men that does not involve hormonal manipulation.[2][3] Decades of research have highlighted the critical role of vitamin A in male fertility, with its deprivation leading to infertility in various animal models, a discovery dating back to the 1930s.[3] YCT529 leverages this pathway by selectively targeting the retinoic acid receptor alpha (RAR-α), a nuclear receptor essential for spermatogenesis.[1][4] Preclinical studies in mice and non-human primates have demonstrated high contraceptive efficacy, reversibility, and a favorable safety profile, paving the way for clinical investigation in humans.[5][6]

# Mechanism of Action: Targeting the Retinoid Signaling Pathway

The biological activity of **YCT529** is centered on its function as a selective antagonist of the retinoic acid receptor alpha (RAR- $\alpha$ ).[1] RAR- $\alpha$  is a key mediator in the vitamin A signaling pathway, which is crucial for the development and maturation of sperm cells (spermatogenesis).[1][4]



Vitamin A is metabolized into all-trans-retinoic acid (ATRA), which then binds to retinoic acid receptors (RARs) in the nucleus. This binding initiates the transcription of genes necessary for spermatogenesis.[7] By selectively inhibiting RAR- $\alpha$ , **YCT529** competitively blocks the binding of retinoic acid, thereby disrupting the downstream signaling cascade required for sperm production.[3][5] This targeted inhibition leads to a halt in spermatogenesis and a significant reduction in sperm count, resulting in temporary infertility.[1][3] Genetic knockout studies in mice have previously validated RAR- $\alpha$  as a viable contraceptive target, demonstrating that a lack of this receptor leads to complete, yet reversible, male sterility without other significant health effects.[4]



Click to download full resolution via product page

Figure 1: YCT529 Mechanism of Action.

# **Preclinical Efficacy and Reversibility**

The contraceptive effects of **YCT529** have been robustly demonstrated in multiple preclinical animal models, most notably in mice and non-human primates.

# In Vivo Efficacy

In mouse mating trials, oral administration of **YCT529** resulted in a 99% efficacy rate in preventing pregnancy.[1][8] This high level of effectiveness was observed after four weeks of daily dosing.[6] Studies in non-human primates also showed a rapid and significant reduction in



sperm counts within two weeks of oral administration.[2][5] In some reported studies with dogs, a zero sperm count was observed within two weeks.[8]

The contraceptive effect is fully reversible upon cessation of treatment. In mice, fertility was fully restored within four to six weeks after discontinuing the drug.[1][8] Non-human primates regained normal sperm counts within 10 to 15 weeks post-treatment.[5][6]

| Parameter     | Species              | Dosage                 | Duration | Outcome                                             | Citation |
|---------------|----------------------|------------------------|----------|-----------------------------------------------------|----------|
| Efficacy      | Mouse                | 10 mg/kg/day<br>(oral) | 4 Weeks  | 99% effective in preventing pregnancy               | [6]      |
| Sperm Count   | Non-human<br>primate | 2.5 and 5<br>mg/kg/day | 2 Weeks  | Significant reduction in sperm count                | [2][4]   |
| Reversibility | Mouse                | N/A                    | N/A      | Fertility<br>restored in 4-<br>6 weeks              | [1][8]   |
| Reversibility | Non-human<br>primate | N/A                    | N/A      | Sperm counts<br>fully reversed<br>in 10-15<br>weeks | [5][6]   |

**Table 1:** Summary of In Vivo Efficacy and Reversibility of **YCT529**.

# **Pharmacology and Pharmacokinetics**

In vitro and in vivo studies have characterized the pharmacological and pharmacokinetic profile of **YCT529**.

# In Vitro Activity & Safety

**YCT529** is a potent and selective inhibitor of RAR- $\alpha$ , with a reported IC50 value of 6.8 nM.[4] In vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) assays have provided initial safety and stability data. The compound did not show inhibition of the hERG ion channel or cytotoxicity in HepG2 and lung fibroblast cell lines.[4]



| Parameter              | Assay                       | Species              | Value                    | Citation |
|------------------------|-----------------------------|----------------------|--------------------------|----------|
| Potency                | RAR-α Inhibition            | N/A                  | IC50 = 6.8 nM            | [4]      |
| Metabolic<br>Stability | Liver<br>Microsomes (t½)    | Human                | 9.5 h                    | [4]      |
| Metabolic<br>Stability | Liver<br>Microsomes (t½)    | Non-human<br>primate | 23.1 h                   | [4]      |
| Metabolic<br>Stability | Hepatocytes (t½)            | Mouse, Human,<br>NHP | 3.2 - 8.7 h              | [4]      |
| Cardiotoxicity         | hERG Inhibition             | N/A                  | No inhibition observed   | [4]      |
| Cytotoxicity           | HepG2 & Lung<br>Fibroblasts | Human                | No cytotoxicity observed | [4]      |

**Table 2:** In Vitro Pharmacological and Safety Profile of **YCT529**.

#### In Vivo Pharmacokinetics

Pharmacokinetic studies in male CD-1 mice following a single 10 mg/kg oral dose showed rapid absorption, with peak plasma levels (Cmax) of 907 ng/mL reached within 30 minutes.[4] The calculated systemic half-life (t½) in mice was 6.1 hours.[4] The compound was found to accumulate rapidly in the testes and brain.[4] In non-human primates, single oral doses of 1, 5, and 10 mg/kg demonstrated good oral bioavailability and dose-proportional exposure, with clearance observed within 48-96 hours.[4]



| Parameter               | Species              | Dose (oral)                | Value                     | Citation |
|-------------------------|----------------------|----------------------------|---------------------------|----------|
| Cmax                    | Mouse (CD-1)         | 10 mg/kg (single)          | 907 ng/mL                 | [4]      |
| Tmax                    | Mouse (CD-1)         | 10 mg/kg (single)          | 30 minutes                | [4]      |
| Systemic Half-life (t½) | Mouse (CD-1)         | 10 mg/kg (single)          | 6.1 hours                 | [4]      |
| Bioavailability         | Non-human<br>primate | 1, 5, 10 mg/kg<br>(single) | Good oral bioavailability | [4]      |
| Clearance               | Non-human<br>primate | 1, 5, 10 mg/kg<br>(single) | 48-96 hours               | [4]      |

**Table 3:** In Vivo Pharmacokinetic Parameters of **YCT529**.

# **Preclinical Safety**

Across preclinical studies in both mice and non-human primates, **YCT529** was reported to have no observed side effects.[5] Specifically, in non-human primates, no adverse histopathological changes were observed in the testes following treatment.[4] The non-hormonal mechanism of **YCT529** is a key advantage, avoiding the side effects commonly associated with hormonal contraceptives, such as weight gain, mood changes, and increased cardiovascular risk.[3]

# **Experimental Protocols**

Disclaimer: The following protocols are summarized based on publicly available information from research publications. They are intended to provide an overview and may not include all details of the original study design.

#### **General Animal Models**

- Mice: Male CD-1 mice were utilized for pharmacokinetic studies.[4] Mating and fertility trials were also conducted in mice.[6]
- Non-human Primates: Studies involving sperm count reduction and pharmacokinetics were conducted in non-human primates, identified as cynomolgus monkeys in some reports.[8]



# **Mouse Mating and Fertility Trial**

This protocol aims to assess the efficacy of **YCT529** in preventing pregnancy and its reversibility.

- Acclimation: Male mice are acclimated to the housing facility.
- Dosing Phase: A treatment group receives a daily oral dose of YCT529 (e.g., 10 mg/kg/day)
  for a specified period (e.g., 4 weeks). A control group receives a vehicle.
- Mating Trial: During the dosing period, each male mouse is paired with female mice. The females are monitored for pregnancy and litter size.
- Efficacy Calculation: Contraceptive efficacy is calculated based on the prevention of pregnancies in the treatment group compared to the control group.
- Reversibility Phase: After the dosing period, YCT529 administration is ceased.
- Recovery Mating: The same male mice are again paired with female mice after a washout period (e.g., at intervals up to 6 weeks) to assess the return of fertility.[6]





Click to download full resolution via product page

Figure 2: Generalized Workflow for a Mouse Fertility Study.



# **Pharmacokinetic Analysis**

This protocol outlines the general steps for determining the pharmacokinetic profile of YCT529.

- Animal Dosing: Animals (e.g., male CD-1 mice or non-human primates) are administered a single oral dose of YCT529 at various concentrations.[4]
- Sample Collection: Blood samples are collected at predetermined time points post-dosing (e.g., from 30 minutes up to 96 hours).[4]
- Sample Preparation: Plasma is separated from the blood samples.
- LC/MS/MS Analysis: Plasma concentrations of **YCT529** are quantified using a validated Liquid Chromatography with tandem-mass spectrometry (LC/MS/MS) method.[4]
- Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life are calculated from the plasma concentration-time data using appropriate software (e.g., Phoenix® WinNonlin®).

## Conclusion

The comprehensive preclinical data for **YCT529** strongly support its potential as a first-in-class, non-hormonal, reversible oral contraceptive for men. Its selective mechanism of action, high efficacy in animal models, predictable pharmacokinetics, and excellent safety profile have established a solid foundation for its advancement into human clinical trials.[5] The successful translation of these preclinical findings into safe and effective outcomes in humans could fundamentally change the landscape of contraception, providing a much-needed new option for men and promoting shared responsibility in family planning.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

1. Advances in Contraceptive Vaccine Development: A Comprehensive Review [mdpi.com]







- 2. YCT529 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Targeting the retinoid signaling pathway with YCT-529 for effective and reversible oral contraception in mice and primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Safety and pharmacokinetics of the non-hormonal male contraceptive YCT-529 PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reinstating olfactory bulb-derived limbic gamma oscillations alleviates depression-like behavioral deficits in rodents PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Somatic Treatments for Child and Adolescent Depression PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Profile of YCT529: A Novel Non-Hormonal Male Contraceptive Candidate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12399568#preclinical-research-on-yct529-s-contraceptive-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com